molecular formula C18H13Cl2N5OS B278237 3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B278237
M. Wt: 418.3 g/mol
InChI Key: JOPZAGVLXIVFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has a variety of biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One direction is to further investigate its potential as a cancer treatment and to develop new cancer therapies based on its mechanism of action. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the potential toxicity of this compound and to develop strategies to mitigate any potential harmful effects.
In conclusion, 3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a compound with significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new therapies based on its properties.

Synthesis Methods

The synthesis of 3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied extensively for its potential applications in various fields. It has shown promising results in the treatment of cancer, specifically breast cancer, by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Molecular Formula

C18H13Cl2N5OS

Molecular Weight

418.3 g/mol

IUPAC Name

3,4-dichloro-N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C18H13Cl2N5OS/c1-2-15-22-23-18-25(15)24-17(27-18)10-3-6-12(7-4-10)21-16(26)11-5-8-13(19)14(20)9-11/h3-9H,2H2,1H3,(H,21,26)

InChI Key

JOPZAGVLXIVFNM-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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